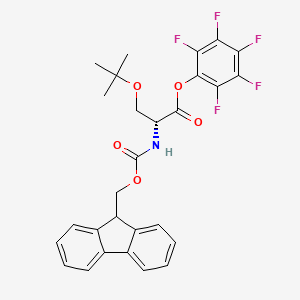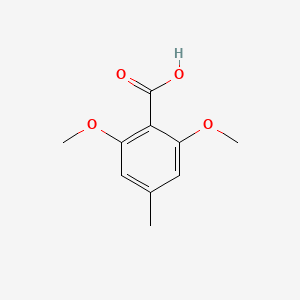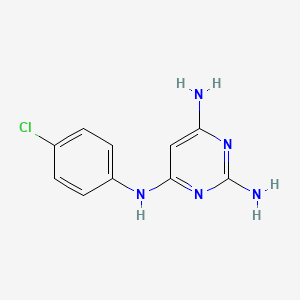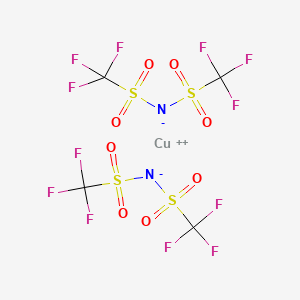
Fmoc-d-ser(tbu)-opfp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-d-ser(tbu)-opfp is a complex organic compound that features a pentafluorophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a tert-butyl ether group. This compound is likely used in organic synthesis, particularly in the field of peptide chemistry due to the presence of the Fmoc group, which is commonly used for protecting amino groups during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-ser(tbu)-opfp likely involves multiple steps:
Formation of the Pentafluorophenyl Group: This can be achieved through the fluorination of a phenyl ring using reagents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).
Introduction of the Fmoc Group: The Fmoc group can be introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (TEA).
Formation of the Tert-Butyl Ether: This can be done by reacting the hydroxyl group with isobutylene in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving solid-phase peptide synthesis (SPPS) techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions could target the carbonyl groups present in the compound.
Substitution: The pentafluorophenyl group is highly reactive and can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: The Fmoc group is widely used in peptide synthesis for protecting amino groups.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its complex structure and functional groups.
Bioconjugation: Used in the conjugation of biomolecules for research purposes.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The tert-butyl ether group can protect hydroxyl groups, allowing for selective reactions at other sites.
Comparación Con Compuestos Similares
Similar Compounds
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(tert-butoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(benzyloxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
The presence of the Fmoc group makes this compound particularly useful in peptide synthesis, as Fmoc is a widely used protecting group that can be easily removed under mild conditions.
Propiedades
Fórmula molecular |
C28H24F5NO5 |
|---|---|
Peso molecular |
549.5 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate |
InChI |
InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m1/s1 |
Clave InChI |
DOUJYVMLNKRFHE-LJQANCHMSA-N |
SMILES |
CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES isomérico |
CC(C)(C)OC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Octahydro-pyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1642537.png)








![2-Methylthieno[2,3-c]pyridine](/img/structure/B1642582.png)
